molecular formula C16H15FN2O2S B2674460 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 886924-77-2

2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2674460
CAS No.: 886924-77-2
M. Wt: 318.37
InChI Key: KBRODTZSIRFBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a novel synthetic small molecule featuring a benzimidazole core, a scaffold recognized for its significant potential in oncology research . This compound is of high interest due to its structural similarity to derivatives that have demonstrated potent cytotoxic effects against human breast cancer cell lines, such as MCF-7 . Its proposed primary mechanism of action is the inhibition of the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death that is often overexpressed in cancer cells to promote their survival . In related compounds, this inhibition has been shown to lead to the significant downregulation of BCL-2 gene expression and to induce apoptosis in malignant cells . Molecular docking analyses of analogous structures predict a strong binding affinity for the Bcl-2 protein, potentially exceeding that of some standard chemotherapeutic agents, and molecular dynamics simulations suggest stable interactions within the protein's binding site . The 4-fluorobenzyl substitution at the first nitrogen position is a critical structural feature, as this specific moiety has been associated with enhanced anticancer activity and is considered a lead optimization strategy in the design of new therapeutic candidates . Research into this class of alkylsulfonyl benzimidazole derivatives suggests they may also function as selective estrogen receptor modulators (SERMs), indicating a potential multi-targeted approach in hormone-responsive cancers . This compound is intended for research purposes to further elucidate apoptosis signaling pathways, investigate mechanisms of drug resistance, and support the development of novel anti-cancer agents.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRODTZSIRFBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the ethylsulfonyl group: This can be done by reacting the intermediate product with ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by:

    Binding to enzymes or receptors: This can inhibit enzyme activity or modulate receptor function.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Key Modifications Biological Activity/Applications References
This compound -SO₂C₂H₅ (C2), -CH₂C₆H₄F (N1) Ethylsulfonyl group enhances stability RORγ antagonism (topical psoriasis)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole -C₆H₄F (C2) Lacks benzyl and sulfonyl groups GABA-A receptor modulation (sedative)
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole -Cl (C2), -CH₂C₆H₄F (N1) Chloro substituent increases reactivity Antifungal/anticancer lead
1-(4-Fluorobenzyl)-2-(pyrrolidine-1-yl)-1H-benzo[d]imidazole -NC₄H₈ (C2), -CH₂C₆H₄F (N1) Pyrrolidine enhances binding affinity Allosteric GABA-A modulation (anxiolytic)
Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenylimidazol-1-yl}acetate -SO₂CH₂C₆H₄F (C2), ester tail (C1) Ester group improves bioavailability Anti-inflammatory/kinase inhibition

Key Differences in Pharmacological Profiles

Metabolic Stability

The ethylsulfonyl group in the target compound confers superior metabolic stability compared to thioether analogues (e.g., 2-(methylthio) derivatives) and esters (e.g., compound in ). For instance, sulfonyl groups resist oxidative degradation in hepatic microsomes, whereas thioethers are prone to sulfoxidation .

Receptor Binding

  • GABA-A Receptor : Analogues like 2-(4-fluorophenyl)-1H-benzo[d]imidazole (lacking sulfonyl and benzyl groups) exhibit moderate GABA-A binding (Ki = 120 nM) but lower selectivity compared to zolpidem .
  • RORγ Antagonism : The target compound’s 4-fluorobenzyl group enables hydrophobic interactions with RORγ’s ligand-binding domain, achieving IC₅₀ = 8 nM in reporter assays .

Solubility and Bioavailability

The ethylsulfonyl group improves aqueous solubility (logP = 2.1) compared to lipophilic analogues like 2-(4-methoxynaphthyl)-1H-benzo[d]imidazole (logP = 4.3) . This property enhances oral bioavailability in preclinical models .

Biological Activity

2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a compound belonging to the benzo[d]imidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H15FN2O2S
  • Molecular Weight : 318.4 g/mol

The compound features an ethylsulfonyl group and a fluorobenzyl moiety, which contribute to its unique chemical properties and potential biological activities.

Anticancer Activity

Research indicates that benzo[d]imidazole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the ethylsulfonyl and fluorobenzyl groups may enhance these effects through improved solubility and bioavailability.

CompoundActivityMechanism
This compoundAnticancerInduces apoptosis in cancer cells
1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazoleAnticancerInhibits cell proliferation

Modulation of GABA-A Receptors

Recent studies have identified benzimidazole derivatives as positive allosteric modulators (PAMs) of GABA-A receptors. Specifically, compounds with similar structures have demonstrated the ability to enhance GABAergic neurotransmission, which is crucial for various neurological functions. The molecular docking studies suggest that the substitution patterns in these compounds influence their binding affinity and efficacy at the receptor sites .

Metabolic Stability

A comparative study evaluated the metabolic stability of several benzimidazole derivatives using human liver microsomes (HLMs). The results indicated that this compound exhibited higher metabolic stability compared to traditional drugs like alpidem, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .

Antimicrobial Properties

Another area of investigation involves the antimicrobial activity of related benzimidazole compounds. Some derivatives have shown promising results against bacterial strains, indicating that modifications in the structure can lead to enhanced antimicrobial efficacy. This suggests potential applications in treating infections caused by resistant strains .

Research Findings

  • Synthesis : The compound can be synthesized through established synthetic pathways for benzo[d]imidazoles, which involve several steps including condensation reactions and purification processes.
  • Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to biological targets, potentially leading to its use in drug development.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required to fully understand the implications of long-term exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.